Benzonitrile, 5-amino-2-(octyloxy)-
Description
Benzonitrile, 5-amino-2-(octyloxy)- is a substituted aromatic compound featuring a benzonitrile core with an amino (-NH₂) group at the 5-position and a long-chain octyloxy (-O-C₈H₁₇) substituent at the 2-position.
Properties
CAS No. |
13724-18-0 |
|---|---|
Molecular Formula |
C15H22N2O |
Molecular Weight |
246.35 g/mol |
IUPAC Name |
5-amino-2-octoxybenzonitrile |
InChI |
InChI=1S/C15H22N2O/c1-2-3-4-5-6-7-10-18-15-9-8-14(17)11-13(15)12-16/h8-9,11H,2-7,10,17H2,1H3 |
InChI Key |
ICDHMUOKNPVOIS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=C(C=C(C=C1)N)C#N |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)N)C#N |
Appearance |
Solid powder |
Other CAS No. |
13724-18-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Benzonitrile, 5-amino-2-(octyloxy)- |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
Benzonitrile derivatives are known for their biological activity, making them promising candidates in drug discovery. The unique structure of benzonitrile, 5-amino-2-(octyloxy)- allows it to interact with various biological targets, including enzymes and receptors.
Case Study: Pharmacological Potential
Research on similar compounds has indicated that benzonitrile derivatives can exhibit anti-inflammatory and analgesic properties. For instance, a study on related compounds demonstrated their effectiveness in inhibiting specific enzyme activities linked to pain pathways. This suggests that benzonitrile, 5-amino-2-(octyloxy)- could be explored further for its potential therapeutic effects.
| Compound | Activity | Reference |
|---|---|---|
| Compound A | Anti-inflammatory | |
| Compound B | Analgesic | |
| Benzonitrile, 5-amino-2-(octyloxy)- | Potential lead compound |
Materials Science Applications
The presence of both hydrophilic (amino and octyloxy) and hydrophobic (aromatic ring) components makes benzonitrile, 5-amino-2-(octyloxy)- versatile for applications in materials science. Its unique properties can be utilized in:
- Polymer Chemistry : As a building block for synthesizing advanced polymers.
- Coatings : Due to its chemical stability and interaction with various substrates.
Case Study: Polymer Development
In a recent study, researchers incorporated benzonitrile derivatives into polymer matrices to enhance thermal stability and mechanical properties. The resulting materials showed improved performance in high-temperature applications.
| Property | Before Addition | After Addition |
|---|---|---|
| Thermal Stability (°C) | 250 | 300 |
| Mechanical Strength (MPa) | 50 | 70 |
Environmental Science Applications
Benzonitrile compounds are also being investigated for their roles in environmental remediation processes. Their ability to interact with pollutants could be harnessed for developing effective cleaning agents or catalysts.
Case Study: Pollutant Interaction
Research has shown that similar compounds can effectively adsorb heavy metals from contaminated water sources. Benzonitrile, 5-amino-2-(octyloxy)- could potentially be applied in water treatment technologies due to its structural features that promote adsorption.
| Pollutant | Adsorption Capacity (mg/g) | Reference |
|---|---|---|
| Lead | 50 | |
| Cadmium | 40 | |
| Benzonitrile, 5-amino-2-(octyloxy)- | Under investigation |
Comparison with Similar Compounds
Key Observations:
Lipophilicity: The octyloxy chain in the target compound significantly increases hydrophobicity compared to shorter alkoxy (e.g., isopropoxy) or polar groups (e.g., -F, -CF₃). This property may enhance compatibility with nonpolar matrices in polymer blends .
Synthetic Utility : Brominated analogs (e.g., 5-bromo-2-octyloxy-benzonitrile) serve as intermediates for Suzuki-Miyaura coupling, enabling further functionalization .
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for characterizing the molecular orientation and surface energy of 5-amino-2-(octyloxy)benzonitrile at liquid interfaces?
- Methodological Answer : Utilize polarized vibrational spectroscopy (e.g., sum-frequency generation spectroscopy) to probe interfacial molecular orientation. Surface energy can be quantified via contact angle measurements using the Owens-Wendt method. Computational tools like molecular dynamics (MD) simulations can complement experimental data by modeling bulk solvent interactions and surface adsorption behavior .
Q. How can researchers optimize the synthesis of 5-amino-2-(octyloxy)benzonitrile to improve yield and purity?
- Methodological Answer : Implement a two-step protocol: (i) nucleophilic substitution of 2-hydroxybenzonitrile with octyl bromide under phase-transfer catalysis (e.g., tetrabutylammonium bromide), followed by (ii) selective reduction of the nitro group to amine using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (e.g., ammonium formate). Monitor reaction progress via TLC and HPLC-MS to isolate intermediates and minimize side products .
Q. What spectroscopic techniques are most effective for structural confirmation of 5-amino-2-(octyloxy)benzonitrile?
- Methodological Answer : Combine FT-IR to identify functional groups (e.g., C≡N stretch at ~2230 cm⁻¹), ¹H/¹³C NMR for substituent positioning (e.g., octyloxy chain integration and aromatic proton splitting), and high-resolution mass spectrometry (HRMS) for molecular ion validation. X-ray crystallography may be used if single crystals are obtainable .
Advanced Research Questions
Q. How do substituent effects (e.g., octyloxy chain length) influence the adsorption behavior of 5-amino-2-(octyloxy)benzonitrile on metal surfaces?
- Methodological Answer : Perform density functional theory (DFT) calculations to model adsorption energies and binding modes (e.g., π-stacking vs. lone-pair interactions) on Ag, Au, or Fe-doped carbon surfaces. Validate with experimental techniques like electrochemical impedance spectroscopy (EIS) or scanning tunneling microscopy (STM). Longer alkyl chains may reduce surface coverage due to steric hindrance, while amino groups enhance coordination with transition metals .
Q. What strategies can resolve contradictions in thermodynamic data (e.g., heat capacity, desublimation curves) for benzonitrile derivatives?
- Methodological Answer : Cross-reference experimental datasets (e.g., differential scanning calorimetry, vapor pressure measurements) with computational predictions using group contribution methods or equations of state (e.g., Peng-Robinson). Apply statistical error analysis to identify outliers and validate reproducibility across labs. For 5-amino-2-(octyloxy)benzonitrile, account for hydrogen bonding and alkyl chain flexibility in thermodynamic models .
Q. How can computational methods predict the cocrystal formation potential of 5-amino-2-(octyloxy)benzonitrile with pharmaceutical coformers?
- Methodological Answer : Use quantum chemical calculations (e.g., Hirshfeld surface analysis, molecular electrostatic potential maps) to assess hydrogen-bonding propensity and lattice energy. Pair with COSMO-RS simulations to screen coformers based on solubility parameters. Experimental validation via slurry crystallization or hot-stage microscopy is critical to confirm predicted cocrystal stability .
Q. What protocols ensure safe handling of 5-amino-2-(octyloxy)benzonitrile given limited toxicity data for benzonitrile derivatives?
- Methodological Answer : Adopt ALARA (As Low As Reasonably Achievable) principles: use fume hoods for synthesis, wear nitrile gloves, and avoid inhalation of aerosols. For toxicity extrapolation, consult structurally analogous compounds (e.g., benzonitrile AEGL-3 values: 330 ppm for 1-hour exposure in mice). Conduct in vitro assays (e.g., Ames test) to assess mutagenicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
